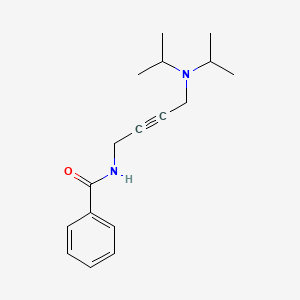

N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide

Description

Properties

IUPAC Name |

N-[4-[di(propan-2-yl)amino]but-2-ynyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O/c1-14(2)19(15(3)4)13-9-8-12-18-17(20)16-10-6-5-7-11-16/h5-7,10-11,14-15H,12-13H2,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOVAUWUKDRXDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#CCNC(=O)C1=CC=CC=C1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide involves several steps. One common synthetic route includes the reaction of 4-(diisopropylamino)but-2-yn-1-ol with benzoyl chloride under basic conditions to form the desired benzamide. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the diisopropylamino group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide is valuable in various scientific research fields:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is explored for its potential therapeutic applications, including drug discovery and development.

Industry: The compound’s unique properties make it useful in material science and other industrial applications.

Mechanism of Action

The mechanism by which N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights benzamide derivatives with distinct substituents and scaffolds. Below is a comparative analysis based on structural and functional analogs from the literature.

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Biological Activity/Application | Reference |

|---|---|---|---|---|

| N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide | Benzamide | Diisopropylamino-butynyl chain | Hypothesized: Enzyme modulation (speculative) | N/A |

| Compound 3a–g | Benzamide-oxazolone | Methoxyphenyl, sulfamoylphenyl, oxazolone | Antimicrobial, anti-inflammatory | Turkish J. Chem (2020) |

| Compound 50/2D216 | Benzamide-aminothiazole | Bromophenyl/thiazole, sulfamoyl/piperidine | TLR adjuvant potentiators | Saito et al. |

Structural Differences and Implications

In contrast, compounds like 3a–g feature oxazolone rings, which may improve solubility and metabolic stability. Compound 50/2D216 employs an aminothiazole scaffold, a common motif in kinase inhibitors, suggesting divergent biological targets compared to the alkyne-based compound.

Functional Group Diversity: The diisopropylamino group in the target compound may act as a hydrogen-bond acceptor, whereas the sulfamoyl groups in 3a–g and 2D216 enhance electrostatic interactions with target proteins. Methoxy substituents in 3a–g could improve membrane permeability, a feature absent in the target compound.

Biological Activity

N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide, a compound featuring a unique structural framework, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological mechanisms, therapeutic applications, and research findings associated with this compound.

Chemical Structure and Synthesis

This compound is characterized by a benzamide moiety linked to a diisopropylamino group via a butyne chain. The synthesis typically involves the reaction of 2-chlorobenzoyl chloride with 4-(diisopropylamino)but-2-yn-1-amine under controlled conditions, often utilizing triethylamine as a base to neutralize hydrochloric acid produced during the reaction. The product is purified through recrystallization or chromatography, and advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or signaling pathways, which could lead to various therapeutic effects. For instance, it may modulate inflammatory pathways by inhibiting enzyme activity, thereby reducing inflammation .

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which may protect cells from oxidative damage associated with various diseases such as cancer and neurodegenerative disorders .

2. Potential Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, particularly in the context of neurodegenerative diseases. Similar compounds have demonstrated the ability to inhibit c-Abl kinase activity, which is linked to neuroprotection in models of Parkinson's disease .

Table 1: Summary of Biological Activities

Case Study: Antioxidant Efficacy

In a study focusing on the antioxidant properties of similar compounds, it was found that derivatives with a diisopropylamino group exhibited enhanced radical scavenging abilities compared to their counterparts without this group. This suggests that the presence of the diisopropylamino moiety may significantly influence the biological activity of benzamide derivatives .

Case Study: Neuroprotection

A recent investigation into the neuroprotective effects of benzamide derivatives revealed that compounds similar to this compound could reduce cell death in SH-SY5Y cells induced by neurotoxic agents. These findings highlight the potential for further development of this compound as a therapeutic agent in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide, and how can reaction conditions be optimized?

- Methodology : Use Sonogashira coupling for alkyne formation, followed by amidation via activated esters (e.g., HATU/DIPEA in DMF). Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography. Optimize solvent polarity and temperature to improve yield, referencing protocols for analogous benzamide derivatives .

- Key Parameters : Catalyst loading (e.g., Pd(PPh₃)₄), base selection (e.g., triethylamine vs. DIPEA), and protecting group strategies for the diisopropylamine moiety.

Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?

- Methodology : Perform shake-flask solubility assays in PBS (pH 7.4) and simulate gastrointestinal conditions (e.g., FaSSIF/FeSSIF media). Use HPLC-UV (C18 column, acetonitrile/water gradient) to quantify solubility. Assess stability via accelerated degradation studies (40°C/75% RH) and LC-MS to identify hydrolytic/byproduct profiles .

Advanced Research Questions

Q. How to design experiments to evaluate this compound's potential as a PARP-1 inhibitor, and what controls are critical?

- Methodology : Use in vitro PARP-1 enzymatic assays with recombinant human PARP-1 and biotinylated NAD⁺. Measure IC₅₀ values via fluorescence polarization. Include positive controls (e.g., Olaparib) and negative controls (NAD⁺-free reactions). Validate cellular activity in BRCA-mutated cancer lines using comet assays to detect DNA damage .

- Data Contradictions : Address discrepancies between enzymatic and cellular IC₅₀ values by assessing cell permeability (e.g., PAMPA assays) or off-target effects via kinome profiling .

Q. What strategies resolve conflicting data in structure-activity relationship (SAR) studies for neuroreceptor binding?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to model interactions with D3 dopamine receptors. Compare with radioligand binding assays (³H-SPD) in transfected HEK293 cells. Use alanine scanning mutagenesis to identify critical receptor residues. Cross-validate with behavioral assays (e.g., cocaine self-administration in rodent models) .

- Confounding Factors : Address variations in receptor isoform expression or allosteric modulation by using tissue-specific knockout models .

Q. How can computational modeling guide the optimization of metabolic stability for this compound?

- Methodology : Apply QSPR models to predict CYP450-mediated oxidation sites. Synthesize deuterated analogs at labile positions (e.g., benzylic hydrogens) and compare t₁/₂ in human liver microsomes. Validate with in vivo PK studies in rodents, monitoring plasma levels via LC-MS/MS .

Technical Challenges & Solutions

Q. What analytical techniques are most effective for resolving stereochemical impurities in the synthesis of this compound?

- Methodology : Use chiral HPLC (Chiralpak AD-H column, heptane/ethanol) or SFC (supercritical CO₂ with methanol modifier) for enantiomeric separation. Confirm absolute configuration via X-ray crystallography (single-crystal diffraction at 100 K) .

Q. How to mitigate aggregation artifacts in biochemical assays for this hydrophobic benzamide?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.